molecular formula C13H16O4 B14520669 2-(2-Phenylethyl)pentanedioic acid CAS No. 62953-19-9

2-(2-Phenylethyl)pentanedioic acid

Cat. No.: B14520669
CAS No.: 62953-19-9
M. Wt: 236.26 g/mol
InChI Key: WYFVOKQNTILPHC-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)pentanedioic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of pentanedioic acid, where a phenylethyl group is attached to the second carbon of the pentanedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)pentanedioic acid can be achieved through several methods. One common approach involves the alkylation of pentanedioic acid with 2-phenylethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-Phenylethyl)pentanedioic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)pentanedioic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. The compound binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid: The parent compound without the phenylethyl group.

    2-Phenylethylamine: A related compound with a similar phenylethyl group but different functional groups.

    Phenylacetic acid: Another compound with a phenyl group attached to an acetic acid moiety.

Uniqueness

2-(2-Phenylethyl)pentanedioic acid is unique due to the presence of both a phenylethyl group and a pentanedioic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62953-19-9

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-(2-phenylethyl)pentanedioic acid

InChI

InChI=1S/C13H16O4/c14-12(15)9-8-11(13(16)17)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)(H,16,17)

InChI Key

WYFVOKQNTILPHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(CCC(=O)O)C(=O)O

Origin of Product

United States

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